Pentane-1,4-diamine dihydrochloride

Description

BenchChem offers high-quality Pentane-1,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentane-1,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

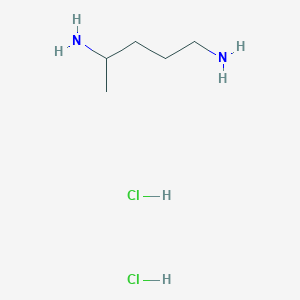

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(7)3-2-4-6;;/h5H,2-4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGMTJLUASICTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pentane-1,4-diamine dihydrochloride CAS number 89789-67-3

An In-Depth Technical Guide to Pentane-1,4-diamine Dihydrochloride (CAS: 89789-67-3): A Chiral Building Block for Drug Discovery

Executive Summary

Pentane-1,4-diamine dihydrochloride is a chiral diamine building block poised for significant utility in modern drug discovery and development. As a bifunctional molecule, its primary and secondary amine groups, separated by a flexible alkyl chain, offer a unique scaffold for creating complex molecular architectures. The inherent chirality at the C4 position is a critical design element, enabling the synthesis of stereochemically pure compounds capable of specific interactions with biological targets. This guide provides a comprehensive technical overview for researchers and medicinal chemists, covering the molecule's core properties, a plausible synthetic pathway with detailed protocols, robust analytical characterization methods, and a focused exploration of its application as a ligand in next-generation platinum(II)-based anticancer agents.

Core Molecular Profile

A thorough understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. This section delineates the essential chemical and physical characteristics of Pentane-1,4-diamine Dihydrochloride.

Chemical Identity and Nomenclature

It is crucial to distinguish between the free base and its dihydrochloride salt, as their properties and handling requirements differ significantly. The CAS number 89789-67-3 specifically refers to the dihydrochloride salt form, which offers enhanced stability and ease of handling compared to the more reactive free base (CAS: 591-77-5)[1][2][3].

Physicochemical Properties

The quantitative data for Pentane-1,4-diamine and its dihydrochloride salt are summarized below. These properties are essential for planning reactions, purification, and formulation.

| Property | Value (Dihydrochloride Salt) | Value (Free Base) | Source |

| CAS Number | 89789-67-3 | 591-77-5 | [1][2] |

| Molecular Formula | C₅H₁₆Cl₂N₂ | C₅H₁₄N₂ | [1][2] |

| Molecular Weight | 175.10 g/mol | 102.18 g/mol | [1][2][4] |

| IUPAC Name | pentane-1,4-diamine;dihydrochloride | pentane-1,4-diamine | [1] |

| Appearance | Powder | Not specified | [2] |

| Melting Point | 168-169 °C | Not specified | [2] |

| Storage | Room temperature, inert atmosphere | Keep in dark place, inert atmosphere | [2][3][4] |

Stereochemistry: The Unseen Dimension

The presence of a stereocenter at the C4 position gives rise to two enantiomers: (R)-pentane-1,4-diamine and (S)-pentane-1,4-diamine. In drug development, the stereochemical configuration of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules like enzymes and receptors. Therefore, the synthesis and separation of individual enantiomers are often critical for developing safe and effective therapeutics.[5]

Synthesis and Purification

The synthesis of diamines can be approached through various established methods, such as the reductive amination of diketones or the reduction of dioximes.[5] For Pentane-1,4-diamine, a logical and efficient approach involves the reductive amination of a suitable keto-amine precursor.

Proposed Synthetic Workflow

This workflow illustrates a high-level plan for synthesizing the target compound from a commercially available starting material. The key transformation is the conversion of a ketone functionality into a primary amine, followed by conversion to the stable dihydrochloride salt.

Caption: A proposed synthetic route to Pentane-1,4-diamine Dihydrochloride.

Detailed Synthetic Protocol: Reductive Amination

This protocol is a representative procedure. Researchers should perform their own optimization and safety assessments.

-

Reaction Setup: To a solution of 4-aminopentan-2-one (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask, add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the ketone, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Workup: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 4M NaOH to a pH >12. Extract the free base product with dichloromethane (DCM) (3 x 50 mL). Trustworthiness Note: Ensuring a highly basic pH is critical to deprotonate the diamine and facilitate its extraction into the organic phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Pentane-1,4-diamine free base.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure free base.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether (2.1 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate.

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Pentane-1,4-diamine Dihydrochloride.

Chiral Resolution Workflow

To isolate the individual (R) and (S) enantiomers, a chiral resolution is necessary. This is typically achieved by forming diastereomeric salts with a chiral acid, which can then be separated by fractional crystallization.

Caption: A generalized workflow for the chiral resolution of a racemic diamine.[5]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the final compound.

Quality Control and Purity Assessment

A suite of analytical techniques should be employed for comprehensive characterization:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.[4]

-

Melting Point Analysis: As a simple indicator of purity.

Protocol: Purity Determination by HPLC

-

Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Structural Confirmation by ¹H NMR Spectroscopy

For the dihydrochloride salt in D₂O, one would expect to see signals corresponding to the methyl group (a doublet), the methine proton at C4 (a multiplet), and a series of complex multiplets for the methylene protons at C1, C2, and C3. The integration of these signals should correspond to the number of protons in each environment.

Applications in Drug Development

The Diamine Scaffold in Medicinal Chemistry

Diamines are considered privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[5][6] Their ability to form multiple hydrogen bonds and coordinate to metal centers makes them versatile components for designing molecules that interact with specific biological targets.

Case Study: A Ligand for Platinum(II)-Based Anticancer Agents

A highly promising application for chiral diamines like Pentane-1,4-diamine is in the development of platinum(II)-based anticancer agents.[5][7] Drugs like cisplatin and oxaliplatin function by forming platinum-DNA adducts, which induce apoptosis in cancer cells.[5] The diamine ligand in these complexes is critical, influencing the drug's stability, cellular uptake, and ability to overcome cisplatin resistance.[5]

By replacing the 1,2-diaminocyclohexane (DACH) ligand of oxaliplatin with an enantiomerically pure form of Pentane-1,4-diamine, researchers can create novel complexes with potentially improved therapeutic profiles. The increased conformational flexibility and different steric profile of the pentane-1,4-diamine ligand could lead to distinct DNA binding modes and altered recognition by DNA repair enzymes, potentially restoring activity in resistant tumors.

Caption: Conceptual mechanism of a Platinum(II)-Diamine complex leading to apoptosis.[5]

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.

Safety Profile

The compound is classified with the GHS07 pictogram, indicating it is an irritant.[2]

| Hazard Information | Code | Description | Source |

| Pictogram | GHS07 | Warning | [2] |

| Hazard Statements | H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] | |

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust; Wear protective gloves/eye protection; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Recommended Storage and Handling Procedures

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[2][4]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

Conclusion

Pentane-1,4-diamine dihydrochloride is more than a simple chemical reagent; it is a specialized tool for the discerning medicinal chemist. Its chiral nature, combined with the versatile reactivity of its two amine groups, provides a robust platform for the synthesis of novel, stereochemically defined therapeutic candidates. The potential to incorporate this scaffold into platinum-based anticancer agents highlights its value in addressing significant unmet medical needs, such as drug resistance. By providing this detailed technical guide, we aim to empower researchers to unlock the full potential of this promising building block in their drug discovery endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 550880, 1,4-Pentanediamine. [Link]

-

ChemRxiv (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

-

National Center for Biotechnology Information (PMC). 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. [Link]

- Google Patents.

-

ResearchGate. Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity. [Link]

-

Airgas. Pentane - SAFETY DATA SHEET. [Link]

-

ResearchGate. Benign synthesis of terpene-based 1,4-p-menthane diamine. [Link]

-

INIS-IAEA. ANALYTICAL METHODS AND PROBLEMS FOR THE DIAMIDES TYPE OF EXTRACTANTS. [Link]

-

PENTA s.r.o. n-Pentane - SAFETY DATA SHEET. [Link]

-

Thermco Products. Safety Data Sheet Pentane. [Link]

Sources

- 1. 1,4-Pentanediamine | C5H14N2 | CID 550880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pentane-1,4-diamine dihydrochloride | 89789-67-3 [sigmaaldrich.com]

- 3. 591-77-5|Pentane-1,4-diamine|BLD Pharm [bldpharm.com]

- 4. 89789-67-3|Pentane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pentane-1,4-diamine Dihydrochloride Scaffold: Mechanistic Role, Regioselective Synthesis, and Applications in Antimalarial Drug Development

Executive Summary

Pentane-1,4-diamine dihydrochloride is a critical aliphatic diamine building block in medicinal chemistry. Serving as the foundational pharmacophore for the side chains of major 8-aminoquinoline and 4-aminoquinoline antimalarials, it is the structural core of essential drugs like Primaquine[1] and Chloroquine[2]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in lysosomotropic ion-trapping, and the strict regioselective synthetic workflows required to prevent the formation of toxic isomeric contaminants during active pharmaceutical ingredient (API) manufacturing.

Physicochemical Profiling

Understanding the baseline properties of pentane-1,4-diamine dihydrochloride is essential for downstream synthetic and analytical applications. The compound is typically handled as a dihydrochloride salt to prevent the rapid oxidation and degradation common to free aliphatic polyamines.

| Property | Specification |

| IUPAC Name | Pentane-1,4-diamine dihydrochloride |

| CAS Number | 89789-67-3[3][4] |

| Molecular Formula | C5H16Cl2N2 (C5H14N2 · 2HCl)[4][5] |

| Molecular Weight | 175.10 g/mol [4][5] |

| SMILES | CC(N)CCCN.[H]Cl.[H]Cl[5] |

| Physical State | Crystalline Powder[3] |

| Downstream APIs | Primaquine[1], Chloroquine[6], Quinacrine[7] |

Mechanistic Pharmacology: The Lysosomotropic Ion-Trapping Phenomenon

The 1,4-diamine spacing in the pentane chain is not a random structural feature; it is a highly optimized lysosomotropic delivery system.

In the design of Chloroquine (N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine)[2] and Primaquine, this aliphatic chain dictates the drug's pharmacokinetic distribution. At physiological pH (7.4) in the blood plasma, the diamine side chain remains partially unprotonated, rendering the molecule lipophilic enough to passively diffuse across the Plasmodium parasite's cell membrane[6].

Once inside the highly acidic digestive vacuole (pH ~5.0) of the parasite, both nitrogen atoms on the pentane-1,4-diamine moiety become fully protonated. This double positive charge renders the molecule highly hydrophilic and membrane-impermeable, effectively trapping it within the vacuole. Here, the drug accumulates to millimolar concentrations, where the quinoline ring binds to toxic hematin, preventing its crystallization into hemozoin and leading to parasite death[6][8].

Figure 1: Lysosomotropic ion-trapping mechanism of the pentane-1,4-diamine pharmacophore.

Synthetic Workflows & The Regioselectivity Challenge

A major challenge in utilizing pentane-1,4-diamine dihydrochloride for API synthesis is distinguishing between its two primary amines. The molecule possesses a primary amine at the C1 position and another at the C4 position (adjacent to a methyl group).

When synthesizing Primaquine (N4-(6-methoxyquinolin-8-yl)pentane-1,4-diamine)[9], the quinoline core must be attached specifically to the C4 nitrogen. However, direct nucleophilic substitution with an 8-haloquinoline is a notorious trap. Because the C1 amine is sterically unhindered compared to the C4 amine, direct coupling heavily favors attack by the C1 nitrogen. This improper regioselectivity yields Quinocide (N1-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine)[10][11]. Quinocide is a highly toxic isomer and a strictly monitored contaminant in pharmaceutical-grade Primaquine formulations[10].

Figure 2: Regioselective synthesis workflow preventing toxic Quinocide contaminant formation.

Protocol 1: Regioselective Synthesis of Primaquine (Self-Validating Workflow)

To circumvent Quinocide formation, the synthesis must employ steric differentiation.

-

Free Base Generation: Suspend pentane-1,4-diamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) to neutralize the hydrochloride salts, generating the free diamine.

-

Regioselective Protection: Cool the solution to -78°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) dissolved in DCM over 2 hours. The extreme cold and slow addition kinetically favor the protection of the less sterically hindered C1 amine, yielding N1-Boc-pentane-1,4-diamine.

-

Buchwald-Hartwig Amination: In a Schlenk flask, combine the N1-Boc intermediate (1.1 eq) with 8-bromo-6-methoxyquinoline (1.0 eq). Add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Heat to 90°C for 12 hours. The free C4 amine successfully couples to the quinoline core.

-

Deprotection: Isolate the coupled intermediate and dissolve in 4M HCl in dioxane. Stir at room temperature for 2 hours to cleave the Boc group. The resulting precipitate is high-purity Primaquine dihydrochloride, free of the Quinocide isomer.

Analytical Validation

Because Quinocide and Primaquine are exact-mass isomers (C₁₅H₂₁N₃O, MW: 259.35 g/mol )[9], standard reversed-phase HPLC cannot reliably separate them. To validate the success of Protocol 1, a specialized chromatographic method is required.

Protocol 2: LC-MS/MS Isomeric Resolution of Quinocide Contamination

-

Causality of Column Choice: A Pentafluorophenyl (PFP) stationary phase is utilized instead of standard C18. The PFP column provides orthogonal separation mechanisms (π-π interactions and dipole-dipole hydrogen bonding) that interact differently with the quinoline ring depending on whether the aliphatic chain is attached at the N1 or N4 position.

-

Sample Preparation: Dissolve 10 mg of the synthesized API in 10 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

-

Chromatographic Conditions:

-

Column: PFP (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: H₂O + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 10 minutes.

-

-

Mass Spectrometry: ESI+ mode. Monitor the [M+H]+ precursor ion at m/z 260.17[9]. Quinocide will elute approximately 1.2 minutes earlier than Primaquine due to the less sterically shielded basic amine interacting more strongly with the aqueous mobile phase.

Expanded Therapeutic Horizons

Beyond antimalarial applications, the pentane-1,4-diamine pharmacophore is experiencing a renaissance in oncology. Derivatives like Chloroquine and Hydroxychloroquine are actively investigated as autophagy inhibitors[2]. By utilizing the same lysosomotropic ion-trapping mechanism described above, these compounds neutralize lysosomal pH in cancer cells, blocking the fusion of autophagosomes with lysosomes and sensitizing solid tumors to ionizing radiation and chemotherapy[2][8]. Furthermore, Quinocide derivatives are currently being evaluated as potential Heat Shock Protein 90 (Hsp90) inhibitors[10].

References

-

PubChem. "n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride (Quinocide)". National Center for Biotechnology Information. URL:[Link]

-

PubChem. "(+)-Primaquine". National Center for Biotechnology Information. URL:[Link]

-

LookChem. "Quinocide Hydrochloride (CAS 51050-49-8)". LookChem Database. URL:[Link]

-

ResearchGate. "Chloroquine and its analogs: A new promise of an old drug for effective and safe cancer therapies". European Journal of Pharmacology. URL:[Link]

-

GPAT India. "CHLOROQUINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses". GPAT India. URL:[Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. "primaquine | Ligand page". Guide to PHARMACOLOGY. URL:[Link]

Sources

- 1. primaquine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. pentane-1,4-diamine dihydrochloride | 89789-67-3 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 89789-67-3|Pentane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Quinacrine mustard (hydrochloride) | CAS 4213-45-0 | Cayman Chemical | Biomol.com [biomol.com]

- 8. ovid.com [ovid.com]

- 9. (+)-Primaquine | C15H21N3O | CID 3044369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cas 51050-49-8,Quinocide Hydrochloride | lookchem [lookchem.com]

- 11. n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride | C15H23Cl2N3O | CID 12302978 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Analysis of Pentane-1,4-diamine Dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for pentane-1,4-diamine dihydrochloride, a molecule of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both experimental insights and theoretical predictions to facilitate its characterization and utilization.

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pentane-1,4-diamine and its dihydrochloride salt, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of diamine salts is crucial for accurate analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of the pentane-1,4-diamine dihydrochloride sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. D₂O is often preferred for amine salts to observe the exchange of labile N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, for chemical shift referencing.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-80 ppm for an aliphatic compound.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

Pentane-1,4-diamine (Free Base) - Predicted ¹H NMR Spectrum:

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| H1 | ~1.1 | Doublet | 3H |

| H2, H3 | ~1.3-1.6 | Multiplet | 4H |

| H4 | ~2.9 | Multiplet | 1H |

| H5 | ~2.7 | Multiplet | 2H |

| -NH₂ | ~1.5-2.5 | Broad Singlet | 4H |

Interpretation: The predicted spectrum of the free base would show a complex pattern due to the diastereotopic nature of the methylene protons adjacent to the chiral center at C4. The methyl protons (H1) would appear as a doublet due to coupling with the H4 proton. The methylene protons (H2, H3) would likely be overlapping multiplets. The protons on the carbons bearing the nitrogen atoms (H4, H5) would be the most deshielded. The amine protons would appear as a broad singlet that can exchange with D₂O.

Pentane-1,4-diamine Dihydrochloride - Predicted ¹H NMR Spectrum:

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| H1 | ~1.3 | Doublet | 3H |

| H2, H3 | ~1.6-1.9 | Multiplet | 4H |

| H4 | ~3.3 | Multiplet | 1H |

| H5 | ~3.1 | Multiplet | 2H |

| -NH₃⁺ | ~7.0-8.0 | Broad Singlet | 6H |

Expert Analysis of Protonation Effects: The protonation of the amine groups to form ammonium ions (-NH₃⁺) has a significant deshielding effect on the adjacent protons. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom. Consequently, all proton signals are expected to shift downfield. The most pronounced shifts will be for the protons on C4 and C5. The labile ammonium protons will appear as a broad singlet significantly downfield, and their chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

Pentane-1,4-diamine (Free Base) - Experimental ¹³C NMR Data: Data sourced from SpectraBase.[1]

| Carbon | Chemical Shift (ppm) |

| C1 | 23.8 |

| C2 | 34.1 |

| C3 | 29.8 |

| C4 | 46.7 |

| C5 | 42.5 |

Interpretation: The ¹³C NMR spectrum of the free base shows five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are in the typical aliphatic region. The carbons attached to the nitrogen atoms (C4 and C5) are the most deshielded due to the electronegativity of nitrogen.

Pentane-1,4-diamine Dihydrochloride - Predicted ¹³C NMR Spectrum:

| Carbon | Chemical Shift (ppm) (Predicted) |

| C1 | ~22 |

| C2 | ~32 |

| C3 | ~27 |

| C4 | ~44 |

| C5 | ~40 |

Expert Analysis of Protonation Effects: Similar to the ¹H NMR spectrum, the protonation of the amine groups will cause a downfield shift in the signals of the adjacent carbon atoms in the ¹³C NMR spectrum. The effect is most pronounced for the carbons directly bonded to the nitrogen (C4 and C5). The other carbons in the chain will also experience a smaller downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The transformation of the primary amine groups to ammonium groups in the dihydrochloride salt leads to distinct changes in the IR spectrum.

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the pentane-1,4-diamine dihydrochloride sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Caption: Workflow for IR data acquisition and analysis.

IR Spectral Data and Interpretation

Pentane-1,4-diamine (Free Base) - Experimental Vapor Phase IR Data: Data sourced from SpectraBase.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360, ~3280 | Medium | N-H stretching (asymmetric and symmetric) |

| ~2960-2850 | Strong | C-H stretching |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1465 | Medium | C-H bending |

| ~800 | Broad, Medium | N-H wagging |

Interpretation: The vapor phase IR spectrum of the free base clearly shows the characteristic absorptions for a primary amine, including the N-H stretching doublet and the N-H bending vibration. The strong C-H stretching bands confirm the aliphatic nature of the molecule.

Pentane-1,4-diamine Dihydrochloride - Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Broad, Strong | N-H stretching (ammonium salt) |

| ~2960-2850 | Strong | C-H stretching |

| ~1600-1500 | Strong | N-H bending (asymmetric and symmetric) |

| ~1465 | Medium | C-H bending |

Expert Analysis of Protonation Effects: Upon formation of the dihydrochloride salt, the N-H stretching vibrations of the primary amine are replaced by the broad and strong N-H stretching bands of the ammonium ion (-NH₃⁺), which typically appear at lower wavenumbers. The N-H bending vibrations also shift and often become more intense. The disappearance of the characteristic primary amine N-H stretches and the appearance of the broad ammonium absorption are key indicators of salt formation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrometry

For the Free Base (Volatile): Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of pentane-1,4-diamine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph to separate it from the solvent and any impurities.

-

MS Analysis: The eluting compound enters the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

For the Dihydrochloride Salt (Non-Volatile): Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve the sample in a polar solvent suitable for ESI, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote ionization.

-

MS Analysis: Infuse the sample solution directly into the ESI source.

-

Ionization Method: Electrospray Ionization (Positive Ion Mode).

-

Analyzer: Quadrupole, TOF, or Ion Trap.

-

Mass Spectral Data and Interpretation

Pentane-1,4-diamine (Free Base) - Experimental GC-MS Data: Data sourced from SpectraBase.[1]

Molecular Ion:

-

[M]⁺• at m/z = 102

Major Fragment Ions (m/z):

-

85 ([M - NH₃]⁺•)

-

71 ([M - CH₂NH₂]⁺)

-

58

-

44 ([CH(CH₃)=NH₂]⁺, base peak)

-

30 ([CH₂=NH₂]⁺)

Interpretation: The mass spectrum of the free base shows a molecular ion peak at m/z 102, confirming its molecular weight. The fragmentation pattern is characteristic of aliphatic amines, with alpha-cleavage being a dominant pathway. The base peak at m/z 44 corresponds to the stable iminium ion formed by cleavage adjacent to the secondary amine group. The fragment at m/z 30 results from cleavage adjacent to the primary amine group.

Caption: Proposed major fragmentation pathways for pentane-1,4-diamine in EI-MS.

Pentane-1,4-diamine Dihydrochloride - Predicted ESI-MS Spectrum:

Expected Ions (Positive Ion Mode):

-

[M+H]⁺ at m/z = 103 (corresponding to the protonated free base)

-

[M+2H]²⁺ at m/z = 52 (the dication)

-

[M+Na]⁺ at m/z = 125 (sodium adduct)

Expert Analysis of Salt Effects: As a salt, pentane-1,4-diamine dihydrochloride is non-volatile and therefore unsuitable for GC-MS with electron ionization. ESI-MS is the appropriate technique. In positive ion mode ESI-MS, the molecule will be detected as the protonated free base [M+H]⁺ and potentially the dication [M+2H]²⁺, where M is the free base. The observation of these ions would confirm the molecular weight of the diamine. Fragmentation is typically less extensive in ESI compared to EI and can be induced by increasing the cone voltage in the mass spectrometer.

Conclusion

This technical guide has provided a detailed overview of the expected and experimentally observed spectral data for pentane-1,4-diamine and its dihydrochloride salt. By understanding the fundamental principles of NMR, IR, and MS, and the influence of protonation on the spectral features, researchers can confidently identify and characterize pentane-1,4-diamine dihydrochloride. The provided experimental protocols and interpretations serve as a valuable resource for laboratory practice.

References

-

SpectraBase. 1,4-Pentanediamine. [Link] (accessed Mar 7, 2026).

Sources

Technical Whitepaper: Advanced Storage and Stability Protocols for Pentane-1,4-diamine Dihydrochloride

Executive Summary

As a Senior Application Scientist overseeing the lifecycle management of sensitive active pharmaceutical ingredients (APIs) and biochemical intermediates, I approach chemical stability as a dynamic system rather than a static metric. Pentane-1,4-diamine dihydrochloride (CAS: 89789-67-3) is a critical aliphatic diamine salt utilized extensively in the synthesis of complex pharmaceuticals, including antimalarial acridine derivatives like quinacrine[1].

While the conversion of the free-base diamine to its dihydrochloride salt significantly improves its baseline stability by preventing rapid atmospheric oxidation and carbamate formation, the salt form introduces new vulnerabilities—specifically, pronounced hygroscopicity. This in-depth technical guide elucidates the physicochemical properties, degradation mechanisms, and empirically validated storage and analytical protocols required to maintain the absolute structural integrity of pentane-1,4-diamine dihydrochloride.

Physicochemical Profiling

To design a self-validating storage system, we must first understand the intrinsic properties of the molecule. Pentane-1,4-diamine dihydrochloride is a highly polar, water-soluble aliphatic amine salt. Its lack of a strong UV chromophore and its hygroscopic nature dictate both how it must be stored and how it must be analyzed.

Table 1: Physicochemical Properties of Pentane-1,4-diamine Dihydrochloride

| Property | Specification / Value | Causality / Impact on Handling |

| Chemical Name | Pentane-1,4-diamine dihydrochloride | Salt form prevents carbamate formation from atmospheric CO₂. |

| CAS Number | 89789-67-3 | Unique identifier for procurement and SDS tracking. |

| Molecular Formula | C₅H₁₄N₂ · 2HCl | The dual hydrochloride groups increase polarity and water affinity. |

| Molecular Weight | 175.10 g/mol | Critical for precise molar calculations in downstream synthesis. |

| Physical Form | Solid / Powder | High surface area increases susceptibility to moisture absorption. |

| Melting Point | 168 - 169 °C | Indicates a stable crystal lattice at room temperature, barring moisture. |

| GHS Safety | H315, H319, H335 | Irritant; necessitates handling in a fume hood with proper PPE. |

Mechanisms of Degradation & Stability Dynamics

The primary vector for the degradation of pentane-1,4-diamine dihydrochloride is not thermal decomposition, but rather hygroscopicity-induced deliquescence . When exposed to ambient humidity, the dihydrochloride salt absorbs moisture from the air. This moisture disrupts the crystal lattice, leading to localized dissolution (clumping). Once in a micro-aqueous environment, trace impurities can catalyze the oxidation of the amine, leading to a loss of chemical titer and the introduction of colored degradation products.

Caption: Logical flow of environmental stressors leading to the degradation of amine hydrochlorides.

Optimized Storage Protocols & Environmental Control

To mitigate the degradation pathways outlined above, storage conditions must be strictly controlled. While some commercial suppliers indicate room temperature storage is acceptable for immediate use in an inert atmosphere, empirical stability data strongly dictates that long-term preservation requires sub-zero temperatures to arrest thermodynamic degradation kinetics[2].

Table 2: Storage Condition Matrix

| Storage Duration | Temperature | Atmosphere | Container Specification |

| Transit / Transport | 0°C to 4°C[2] | Sealed | Insulated shipper with cold packs to prevent thermal spiking. |

| Short-Term (< 12 weeks) | -4°C[2] | Inert (Argon/N₂) | Tightly sealed secondary container with active desiccant. |

| Long-Term (1-2 years) | -20°C[2] | Inert (Argon) | Amber glass vial, PTFE-lined cap, Parafilm sealed. |

Protocol 1: Self-Validating Storage Preparation Workflow

Do not simply place the bulk container in a freezer. Repeated opening of a cold bulk container introduces condensation, destroying the entire batch. Follow this causality-driven protocol:

-

Aliquoting (The "Single-Use" Principle): In a controlled humidity environment (e.g., a glove box), divide the bulk powder into single-use amber glass vials. Causality: This prevents repeated freeze-thaw cycles and eliminates the risk of moisture introduction to the primary stock.

-

Argon Overlay: Purge each vial with a gentle stream of Argon gas before capping. Causality: Argon is heavier than air and Nitrogen; it effectively blankets the solid powder, displacing both oxygen (preventing oxidation) and atmospheric moisture.

-

Hermetic Sealing: Seal the vials with PTFE-lined screw caps and wrap the junction tightly with Parafilm. Causality: PTFE provides a chemically inert barrier, while Parafilm prevents micro-ingress of moisture during prolonged freezer storage.

-

Desiccated Secondary Containment: Place the sealed vials inside a secondary plastic container filled with indicating silica gel, then store at -20°C[2].

Analytical Workflows for Stability-Indicating Assays

To trust your reagent, you must verify it. Because pentane-1,4-diamine dihydrochloride is an aliphatic molecule lacking a conjugated pi-system, standard UV-Vis detectors (like those set to 254 nm) will fail to detect it. A specialized Stability-Indicating Assay (SIA) is required.

Protocol 2: LC-MS / CAD Stability-Indicating Assay

-

Thermal Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of ambient humidity onto the hygroscopic powder, instantly ruining the sample.

-

Sample Preparation: Dissolve the equilibrated powder in LC-MS grade Acetonitrile/Water (90:10, v/v) to a concentration of 1 mg/mL.

-

Chromatographic Separation: Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Highly polar aliphatic amines will not retain on standard reversed-phase C18 columns and will elute in the void volume. HILIC provides excellent retention and peak shape for polar salts.

-

Detection: Utilize Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Causality: CAD provides uniform response for non-volatile analytes regardless of chromophores, allowing for accurate mass-balance purity quantification.

Caption: Step-by-step analytical workflow for stability-indicating assays.

Conclusion

The stability of pentane-1,4-diamine dihydrochloride is entirely dependent on proactive environmental management. By understanding the causality between its hygroscopic nature and its degradation pathways, researchers can implement the single-use aliquoting, Argon-blanketing, and sub-zero storage protocols detailed above. Coupled with HILIC-CAD/MS analytical verification, these practices form a self-validating system that ensures absolute chemical fidelity for downstream applications.

References

-

89789-67-3|pentane-1,4-diamine dihydrochloride, BIOFOUNT, [Link]

-

(+-)-Quinacrine | C23H30ClN3O | CID 237, PubChem - NIH, [Link]

Sources

Potential research uses of chiral Pentane-1,4-diamine

An In-Depth Technical Guide to the Research Applications of Chiral Pentane-1,4-diamine

Executive Summary

In the landscape of modern chemical biology and pharmaceutical synthesis, chiral diamines represent a cornerstone of molecular design. Among these, chiral pentane-1,4-diamine—and its structurally diverse derivatives such as (R)-N1,N1-diethyl-1,4-pentanediamine and 1,4-diaminopentane (cadaverine)—exhibits a unique trifecta of utility. It serves as a critical pharmacophore in antimalarial drug development[1][2], a "smart" amino donor in biocatalytic equilibrium displacement[3][4], and a structural tether in supramolecular assemblies[5][6]. This technical guide dissects the mechanistic principles, quantitative efficacy, and validated laboratory protocols surrounding the research applications of this versatile chiral scaffold.

Pharmacological Engineering: The Antimalarial Paradigm

The 1,4-pentanediamine side chain is the defining structural motif of the 4-aminoquinoline (e.g., Chloroquine) and 8-aminoquinoline (e.g., Primaquine) classes of antimalarials[1][2]. This moiety is not merely a solubilizing group; its basic nitrogen atoms undergo protonation in the acidic digestive vacuole of Plasmodium falciparum (pH ~4.7), leading to massive intracellular accumulation via ion trapping[1][7].

The chirality at the C1 position of the pentanediamine chain dictates the spatial orientation of the molecule. This stereochemistry heavily influences both the binding affinity to toxic free heme (ferriprotoporphyrin IX) and the metabolic stability against human CYP450 enzymes[1]. Recent drug development efforts have focused on "chiral switching"—isolating single enantiomers from racemic mixtures to improve the therapeutic index and bypass widespread drug resistance[8]. For instance, novel third-generation trioxane-quinoline hybrids utilizing chiral 1,4-diaminopentane linkers have shown remarkable efficacy against chloroquine-resistant strains[1].

Antimalarial mechanism of chiral 1,4-pentanediamine derivatives via heme binding.

Biocatalysis: Thermodynamic Control via Smart Amino Donors

Synthesizing chiral amines via ω-transaminases is notoriously difficult due to unfavorable thermodynamic equilibria[4]. To circumvent this, 1,4-diaminopentane (cadaverine) is employed as a "smart" amino donor[3][4].

The Causality of Equilibrium Displacement: When the ω-transaminase transfers an amino group from 1,4-diaminopentane to a prochiral ketone, the resulting deaminated intermediate (5-amino-2-pentanone or 5-aminopentanal) is highly unstable. It spontaneously undergoes intramolecular cyclization to form a Δ1-pyrroline or piperideine derivative[3][4]. This irreversible cyclization effectively removes the byproduct from the aqueous reaction matrix. Exploiting Le Chatelier's principle, this physical removal drives the thermodynamically unfavorable amination forward, achieving high conversion rates without requiring a massive stoichiometric excess of the donor[3].

Mechanism of transaminase equilibrium displacement via 1,4-diaminopentane cyclization.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy and biocatalytic yield metrics associated with chiral 1,4-pentanediamine derivatives.

Table 1: Comparative Efficacy and Yield of 1,4-Pentanediamine Derivatives

| Compound / Derivative | Chiral Configuration | Target Strain / Application | Efficacy Metric (EC50 / Yield) | Mechanistic Notes |

| Chloroquine (CQ) | Racemic | P. falciparum (General) | ~10-15 nM (Sensitive) | Vacuolar accumulation via ion trapping[1][2]. |

| Trioxane-Quinoline Hybrids | Chiral 1,4-diaminopentane | P. falciparum 3D7 (CQ-Sensitive) | 9 – 115 nM | Shorter side chains exhibit higher activity[1]. |

| Trioxane-Quinoline Hybrids | Chiral 1,4-diaminopentane | P. falciparum W2 (CQ-Resistant) | 50 – 309 nM | Overcomes resistance via dual-action mechanism[1]. |

| (R)-N1,N1-diethyl-1,4-pentanediamine | (R)-Enantiomer | Transaminase Synthesis Product | 70 – 85% Total Yield | >99.3% purity post-distillation; <0.5% enantiomer byproduct[9]. |

Experimental Methodology: Self-Validating Biocatalytic Synthesis

The following protocol details the synthesis of (R)-N1,N1-diethyl-1,4-pentanediamine, a critical chiral precursor, using an engineered ω-transaminase (ATA-117)[9].

Objective: High-yield synthesis of the chiral antimalarial precursor using enzymatic kinetic resolution. Traditional chemical synthesis yields a racemic mixture requiring expensive chiral resolution. Enzymatic transamination utilizes the spatial constraints of the active site to selectively aminate the prochiral ketone, achieving >99% enantiomeric excess (ee)[9].

Step-by-Step Protocol:

-

Substrate Preparation: Dissolve 50 mM of 5-diethylamino-2-pentanone in 100 mM phosphate buffer.

-

Causality: The pH must be strictly maintained at 8.0 to ensure the optimal ionization state for the enzyme's active site residues, preventing premature denaturation[9].

-

-

Cofactor Initialization: Add 1 mM Pyridoxal-5'-phosphate (PLP) to the buffer.

-

Causality: PLP acts as the essential electron sink and amine carrier. Pre-incubating the buffer with PLP ensures the enzyme resting state is fully saturated (holoenzyme form) before the substrate is introduced[4].

-

-

Amino Donor Introduction: Introduce isopropylamine (or 1,4-diaminopentane) at a 5:1 molar ratio relative to the ketone.

-

Biocatalyst Loading: Add 2 mg/mL of the engineered ω-transaminase mutant. Incubate the reactor at 30°C with 200 rpm agitation.

-

In-Process Monitoring (Self-Validation System): At 4-hour intervals, extract 10 µL aliquots, quench with 0.1% TFA, and analyze via chiral HPLC.

-

Validation Logic: The reaction is only deemed complete when the 5-diethylamino-2-pentanone peak area stabilizes across two consecutive readings. This closed-loop monitoring prevents premature termination and validates the equilibrium shift in real-time.

-

-

Downstream Processing & Extraction: Upon completion (typically 24 hours), adjust the reaction matrix pH to 12.0 using 5M NaOH.

-

Causality: Elevating the pH deprotonates the newly formed chiral amine, rendering it highly lipophilic.

-

Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Pool the organic layers, evaporate the solvent, and purify via vacuum distillation to yield >99.3% pure (R)-N1,N1-diethyl-1,4-pentanediamine[9].

-

Supramolecular Chemistry: Helical Coordination Polymers

Beyond pharmacology and biocatalysis, chiral 1,4-diaminopentane serves as a highly specific "string" in coordination-driven self-assembly[5]. When threaded through macrocyclic "beads" (such as cucurbiturils or methylene-bridged glycoluril dimers) and reacted with transition metal ions (e.g., AgNO3), it forms complex polyrotaxanes[6]. The inherent chirality of the 1,4-diaminopentane backbone enables heterochiral self-recognition, resulting in the spontaneous assembly of helical, one-dimensional coordination polymers with highly tunable optical and material properties[5][6].

References[1] "Recycling" Classical Drugs for Malaria - Chemical Reviews (ACS Publications). URL: Link[3] Efficient Amino Donor Recycling in Amination Reactions - BORIS Portal. URL: Link[8] Chirality Trends in Drug Approvals 2013-2022 - Scribd. URL: Link[5] Coordination-Driven Self-Assembly of Complexes Constructed from... - Researcher.life. URL: Link[2] Chirality & Bioactivity I.: Pharmacology - Leffingwell. URL: Link[6] Methylene-Bridged Glycoluril Dimers: Synthetic Methods - ResearchGate. URL: Link[7] Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. URL: Link[9] Transamination patented technology retrieval search results - Patsnap. URL: Link[4] Efficient Amino Donor Recycling in Amination Reactions - MDPI. URL: Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. leffingwell.com [leffingwell.com]

- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Transamination patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

The Diamine Scaffold: Strategic Building Blocks in Modern Organic Synthesis and Drug Discovery

Executive Summary

For researchers, medicinal chemists, and drug development professionals, the diamine functionality—particularly the vicinal (1,2-) and 1,3-diamine motifs—represents a privileged structural class. From the pioneering 19th-century synthesis of ethylenediamine by August Wilhelm von Hofmann to cutting-edge stereoselective transformations, diamines have evolved into indispensable building blocks[1]. Their ability to form critical hydrogen bonds, coordinate with transition metals, and dictate three-dimensional chemical space makes them foundational to both asymmetric catalysis and pharmacophore design[1].

This technical whitepaper synthesizes recent advancements in diamine synthesis, detailing the mechanistic causality behind modern stereoselective protocols, comparative quantitative data, and self-validating experimental workflows designed for high-fidelity replication in the laboratory.

The Pharmacological and Catalytic Imperative

The "Magic Methyl" Effect in Drug Design

In medicinal chemistry, the spatial arrangement of nitrogen atoms dictates receptor binding affinity. Minor structural modifications to a diamine backbone can yield profound pharmacological differences. A classic example is the transition from a 1,2-ethylenediamine to a 1,2-propylenediamine motif. The addition of a single methyl group restricts the conformational flexibility of the diamine backbone. This entropic pre-organization lowers the energy penalty required for the molecule to adopt its bioactive conformation when binding to a target receptor, a phenomenon frequently referred to as the "magic methyl effect," which can starkly increase drug potency[2].

Privileged Chiral Ligands in Catalysis

Vicinal diamines are equally critical in asymmetric catalysis. The

Mechanistic Pathways of Modern Diamine Synthesis

Classical methods of synthesizing diamines often required harsh conditions, high pressures, and resulted in complex mixtures of polyamines that necessitated arduous fractional distillation[1]. Modern methodologies prioritize atom economy, mild conditions, and absolute stereocontrol.

Copper-Catalyzed Reductive Coupling

A breakthrough in the enantioselective synthesis of anti-1,2-diamines was achieved via the Cu-catalyzed reductive coupling of azadienes with aldimines and ketimines[4]. Utilizing a chiral bis(phospholane) ligand (Ph-BPE), the active L*CuH species undergoes regioselective 1,4-hydrometalation of the azadiene. This generates a nucleophilic chiral copper enamide intermediate. The rigid steric pocket created by the Ph-BPE ligand dictates the facial approach of the incoming imine electrophile, exclusively yielding the anti-diastereomer due to minimized steric clash in the transition state[5].

Mechanistic pathway of Cu-catalyzed reductive coupling of azadienes with imines.

Rhodium-Catalyzed Directed Hydroamination

To access unsymmetrical vicinal diamines, allyl amine-directed hydroamination offers an atom-economical (100%) route[2]. The primary or secondary allylic amine acts as a Lewis basic directing group, tethering the Rhodium catalyst to the olefin substrate. This proximity effect dramatically lowers the activation energy for the oxidative addition and subsequent migratory insertion, allowing for the coupling of diverse amine nucleophiles with high chemo- and regioselectivity[2].

Rhodium-catalyzed directed hydroamination cycle for unsymmetrical 1,2-diamines.

Quantitative Data: Comparative Synthetic Methodologies

The following table synthesizes the performance metrics of state-of-the-art diamine synthesis methodologies, highlighting the shift toward highly selective, catalytic processes.

| Methodology | Substrate Scope | Catalyst / Key Reagent | Yield Range | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Cu-Catalyzed Reductive Coupling [4] | Azadienes + Aldimines/Ketimines | (Ph-BPE)Cu-H / Silane | 70–91% | >95:5 (up to 99:1) | >20:1 (anti) |

| Directed Hydroamination [2] | Allylic Amines + Aliphatic Amines | Rhodium-based | 75–95% | N/A (Regioselective) | N/A |

| Azidoimination of Alkenes [6] | Aryl Olefins + Ketimines + TMSN | Metal-free (Radical initiator) | 60–88% | N/A (Regioselective) | N/A |

| Diboron-Templated Homocoupling [3] | Aryl Alkyl Ketimines | Chiral Diboron | High | >95% | >95:5 |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical steps and the underlying physicochemical rationale for key diamine syntheses.

Protocol A: Enantioselective Synthesis of anti-1,2-Diamines via Cu-Catalysis

Based on the methodology developed by Malcolmson and co-workers[4],[5].

Rationale: This protocol utilizes a copper-hydride species generated in situ to facilitate the reductive coupling. The strict exclusion of oxygen is necessary to prevent the irreversible oxidation of the Cu(I) active catalyst to an inactive Cu(II) species, which would terminate the catalytic cycle.

Step-by-Step Procedure:

-

Catalyst Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Cu(OAc)

(5.0 mol %) and the chiral ligand (R,R)-Ph-BPE (5.5 mol %). -

Complexation: Add anhydrous THF (1.0 mL) and stir the deep blue/green solution at room temperature for 15 minutes to ensure complete formation of the L*Cu(OAc) complex.

-

Hydride Generation: Add a stoichiometric silane source (e.g., PhSiH

, 2.0 equiv). The solution will rapidly change color (typically to a dark red/brown), indicating the formation of the active L*CuH species via transmetalation and reduction. -

Substrate Addition: Slowly add the azadiene (1.0 equiv) followed by the imine electrophile (1.2 equiv) dissolved in THF. The slow addition controls the local concentration of electrophiles, suppressing unwanted homocoupling side reactions.

-

Reaction Maturation: Seal the tube, remove it from the glovebox, and stir at room temperature for 12–24 hours until TLC or LC-MS indicates complete consumption of the azadiene.

-

Quenching & Workup: Carefully open the vial to air and quench the remaining silane by adding saturated aqueous NH

Cl (dropwise to manage effervescence). Extract the aqueous layer with EtOAc (3x). -

Purification: Dry the combined organic layers over anhydrous Na

SO

Protocol B: Metal-Free Regioselective Azidoimination of Alkenes

Based on the radical-mediated approach for unsymmetrical diamines[6].

Rationale: This procedure utilizes TMSN

Step-by-Step Procedure:

-

Reaction Assembly: In a nitrogen-filled glovebox, charge a flame-dried 10 mL reaction tube with the alkene substrate (0.2 mmol, 1.0 equiv), the ketimine (0.3 mmol, 1.5 equiv), and DMAP (0.4 mmol, 2.0 equiv).

-

Azide Introduction: Add TMSN

(0.6 mmol, 3.0 equiv) followed by anhydrous 1,4-dioxane (2.0 mL) as the solvent. Safety Note: TMSN -

Radical Initiation: Add the hypervalent iodine reagent (or specified radical initiator) to trigger the formation of the azide radical.

-

Propagation: Stir the mixture at the optimized temperature (often room temperature or slightly elevated, e.g., 50°C depending on the alkene) for 16 hours. The azide radical regioselectively attacks the less hindered carbon of the alkene, generating a stable carbon-centered radical that is rapidly trapped by the ketimine.

-

Isolation: Dilute the reaction mixture with water and extract with dichloromethane. The resulting

-azidoimine can be selectively reduced (e.g., via Staudinger reduction or hydrogenation) to yield the primary amine, finalizing the unsymmetrical vicinal diamine scaffold.

Conclusion

The synthesis of diamines has transitioned from the brute-force industrial methods of the 19th century to highly orchestrated, atom-economical catalytic cycles. Whether utilizing the precise steric environments of chiral copper-hydride complexes to yield anti-1,2-diamines, or leveraging transition-metal-free radical cascades for unsymmetrical variants, the ability to predictably install this privileged motif is accelerating the pace of drug discovery. As the demand for complex, stereochemically defined therapeutics grows, mastering these diamine building blocks remains a non-negotiable competency for the modern synthetic chemist.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Vicinal Diamines [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reductive Couplings with Imines That Furnish Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

The Architecture of Amine-Driven Polymers: Diamine Monomers in Advanced Drug Delivery and Materials Science

Executive Summary

In the landscape of modern polymer chemistry, diamines serve as highly versatile bifunctional monomers. Their terminal nucleophilic amine groups allow for rapid, high-yield polymerizations that are foundational to the development of advanced biomaterials, nanocarriers, and high-performance plastics. For drug development professionals and materials scientists, mastering the reactivity of diamines—ranging from short-chain aliphatic molecules to homobifunctional poly(ethylene glycol) diamines (PEG-diamines)—is critical. This whitepaper explores the mechanistic causality behind diamine polymerization, structural tuning for targeted drug delivery, and provides self-validating experimental protocols for synthesizing state-of-the-art nanotherapeutics.

Mechanistic Foundations of Diamine Polymerization

The utility of diamines stems from their ability to participate in diverse step-growth polymerization mechanisms without the need for harsh catalysts. Two primary pathways dominate their application in biomedical and industrial fields:

Aza-Michael Addition for Poly(beta-amino esters)

Poly(beta-amino esters) (PBAEs) are synthesized via the aza-Michael addition between diamines and diacrylate esters[1]. This reaction obeys third-order kinetics (second-order in amines and first-order in acrylates) and proceeds rapidly at room temperature[1].

-

Causality of Choice: The aza-Michael addition is chosen for biomedical polymers because it is highly atom-efficient, generates virtually no toxic side products, and requires no extensive purification prior to biological assays[1]. Furthermore, the resulting tertiary amines in the polymer backbone provide intrinsic pH-dependent degradability via chemical hydrolysis, a critical feature for controlled drug release[1].

Workflow of Poly(beta-amino ester) synthesis via Aza-Michael addition.

Polycondensation for Green Polyureas

Traditionally, polyureas are synthesized using highly toxic isocyanates. Recent advancements utilize diamines and carbon dioxide (

-

Causality of Choice: Using

as a carbonyl source eliminates phosgene/isocyanate toxicity. The resulting polyureas form highly crystalline network structures driven by strong bidentate hydrogen bonds between urea motifs, yielding materials with melting temperatures exceeding 200 °C and exceptional solvent resistance[2].

Structural Tuning for Targeted Drug Delivery

In drug development, the physical properties of the nanocarrier must be precisely tuned to navigate the biological milieu. Diamine monomers offer unparalleled structural control.

PBAEs for Nucleic Acid Delivery

The efficacy of PBAEs in delivering DNA or small interfering RNA (siRNA) relies heavily on their structural configuration. The distance between amine groups and the hydrophobicity of the alkyl chain directly dictate the cytotoxicity and transfection efficiency of the polymer[3]. Crucially, end-capping the PBAE chains with specific diamines or monoamines alters the endosomal buffering capacity[4]. When PBAEs are end-capped with diamines, they form compact nanoparticles between 85 and 130 nm, whereas monoamine termination yields larger particles (150–220 nm)[3]. The high buffering capacity of the diamine end-caps facilitates the "proton sponge" effect, rupturing the endosome and releasing the siRNA/DNA payload into the cytosol[4].

PEG-Diamines in Theranostics

Homobifunctional PEG-diamines (

-

Dual Functionality: The PEG chain provides a hydrophilic "stealth" corona that prevents nanoparticle agglomeration and evades the mononuclear phagocyte system, while the terminal amines serve as reactive anchors[6]. Through EDC/NHS coupling, these amines can be conjugated to targeting ligands like Folic Acid (FA), directing the nanocarrier specifically to folate-receptor-overexpressing tumor cells[5].

Formulation and targeting mechanism of PEG-diamine functionalized SPIONs.

Quantitative Comparison of Diamine-Derived Polymers

To guide material selection, the following table summarizes the quantitative characteristics of key diamine-derived polymer systems based on recent literature.

| Polymer Class | Monomers Used | Key Properties & Metrics | Primary Application |

| PBAEs (End-capped) | Diacrylates + Diamines | Particle Size: 85–130 nm; Zeta Potential Shift: -34 mV to +13 mV upon siRNA complexation. | Non-viral gene (siRNA/DNA) delivery vectors[3][7]. |

| PEG-Diamine SPIONs | High colloidal stability; Amide bond formation at | Targeted DOX delivery & hyperthermia[5]. | |

| Non-Isocyanate Polyureas | Diamines + | High-resistance functional materials[2]. |

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols integrate mechanistic causality with built-in validation checkpoints.

Protocol 1: Synthesis of End-Capped PBAEs for siRNA Delivery

Objective: Synthesize a highly buffering PBAE capable of condensing negatively charged siRNA into stable nanoparticles.

-

Base Polymerization: In a glass vial, combine a diacrylate (e.g., 1,4-butanediol diacrylate) and a diamine monomer in a 1.2:1 molar ratio.

-

Causality: The slight excess of diacrylate ensures the resulting base polymer is strictly acrylate-terminated, leaving reactive ends for the subsequent capping step[7].

-

-

Aza-Michael Addition: Stir the mixture at room temperature in the dark for 24 hours. No catalyst is required due to the favorable third-order kinetics of the amines[1].

-

End-Capping: Add an excess of a secondary amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) to the reaction mixture and stir for an additional 12 hours.

-

Causality: This specific end-cap introduces a high density of protonatable nitrogens, maximizing the endosomal "proton sponge" effect[4].

-

-

Purification: Precipitate the polymer dropwise into cold anhydrous diethyl ether. Collect the viscous polymer via centrifugation and dry under vacuum.

-

Validation Checkpoint (Self-Validation): Complex the synthesized PBAE with siRNA. Measure the zeta potential via Dynamic Light Scattering (DLS). A successful synthesis and complexation will show a distinct shift from the highly negative charge of naked siRNA (approx. -34 mV) to a net positive charge (approx. +13 mV), confirming complete encapsulation[7].

Protocol 2: Formulation of PEG-Diamine Functionalized SPIONs

Objective: Synthesize amine-terminated magnetic nanoparticles for targeted drug delivery.

-

Precursor Dissolution: Dissolve 730 mg of

and 270 mg of -

Capping Agent Addition: Add 10 mL of PEG-diamine solution (50 mg/10 mL EG) to the mixture.

-

Causality: PEG-diamine acts immediately to sterically stabilize the nucleating iron oxide clusters, preventing macroscopic agglomeration during heating[5].

-

-

Reduction: Vigorously stir the mixture at 1000 rpm under inert gas, then add 5 mL of hydrazine hydrate.

-

Causality: Hydrazine hydrate acts as a strong reducing agent, driving the formation of the black magnetite phase.

-

-

Solvothermal Treatment: Transfer the solution to a Teflon-lined autoclave and heat at 200 °C for 12 hours[5].

-

Conjugation (Folic Acid): Activate Folic Acid (FA) using EDC and NHS in DMSO. Add the washed PEG-diamine SPIONs.

-

Causality: EDC/NHS converts the carboxyl groups of FA into amine-reactive NHS-esters, allowing the terminal amines of the PEG-diamine SPIONs to form stable amide bonds[5].

-

-

Validation Checkpoint (Self-Validation): Perform FTIR spectroscopy on the final particles. The appearance of a band at

confirms the Fe-O magnetite core, while a distinct bend at

Conclusion

Diamines are far more than simple building blocks; they are programmable chemical anchors that dictate the thermal, mechanical, and biological fates of polymers. By leveraging the specific kinetics of aza-Michael additions and the bifunctionality of PEG-diamines, researchers can engineer highly specific, self-assembling nanocarriers that address the most pressing challenges in targeted drug delivery and gene therapy.

References

-

Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery Source: National Institutes of Health (PMC) URL:[Link]

-

Polyureas from diamines and carbon dioxide: Synthesis, structures and properties Source: ResearchGate URL:[Link]

-

Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage Source: RSC Publishing URL:[Link]

-

Folate encapsulation in PEG‐diamine grafted mesoporous Fe3O4 nanoparticles for hyperthermia and in vitro assessment Source: National Institutes of Health (PMC) URL:[Link]

-

Gold, Poly(β-amino ester) Nanoparticles for Small Interfering RNA Delivery Source: Nano Letters (ACS Publications) URL:[Link]

-

Poly(beta-amino esters): applications in immunology Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. Poly(beta-amino esters): applications in immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimisation and feature selection of poly-beta-amino-ester as a drug delivery system for cartilage - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C9TB02778E [pubs.rsc.org]

- 5. Folate encapsulation in PEG‐diamine grafted mesoporous Fe3 O4 nanoparticles for hyperthermia and in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG (Amine)2, HCl Salt - JenKem Technology USA [jenkemusa.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Pentane-1,4-diamine dihydrochloride protocol

Application Note: Synthesis and Purification Protocol for Pentane-1,4-diamine Dihydrochloride

Introduction & Mechanistic Rationale

Pentane-1,4-diamine (also known as 1-methylputrescine) is a critical aliphatic diamine building block utilized in the synthesis of antimalarial agents (such as quinacrine and chloroquine analogs)[1], anti-transferrin receptor antibody conjugates[2], and various polyamine-based therapeutics. Because the free base form of pentane-1,4-diamine is a volatile, air-sensitive oil that is difficult to handle and prone to rapid oxidation, it is universally synthesized, isolated, and stored as the highly stable dihydrochloride salt (CAS 89789-67-3)[3][4].

Direct amination of alkyl halides often leads to uncontrollable polyalkylation. To bypass this, a highly regioselective and self-validating synthetic route is employed, leveraging the ring-opening of substituted pyrroles[5]. As established by Alonso Garrido et al., 2-methylpyrrole undergoes efficient hydroxylaminolysis when treated with hydroxylamine hydrochloride[6]. In this mechanism, hydroxylamine acts as a potent nucleophile, attacking the electron-rich pyrrole ring. This drives a ring-opening sequence that yields pentane-1,4-dione dioxime. Subsequent dissolving-metal reduction (Bouveault–Blanc type) of the dioxime preserves the carbon backbone while yielding the primary diamine, which is immediately trapped as the dihydrochloride salt using anhydrous hydrogen chloride[7].

Synthetic Workflow

Workflow for the synthesis of pentane-1,4-diamine dihydrochloride from 2-methylpyrrole.

Quantitative Reagent Specifications

To ensure a self-validating system, precise stoichiometric control is required. Table 1 outlines the quantitative requirements for a standard 0.1 mol scale synthesis.

Table 1: Reagent Quantities and Stoichiometry

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Mass / Volume |

| 2-Methylpyrrole | Starting Material | 81.12 | 1.0 | 8.11 g (0.1 mol) |

| Hydroxylamine hydrochloride | Nucleophile / Reactant | 69.49 | 3.0 | 20.8 g (0.3 mol) |

| Ethanol (96%) | Solvent (Phase 1) | 46.07 | - | 100 mL |

| Pentane-1,4-dione dioxime | Intermediate | 130.15 | 1.0 | ~6.0 g (Assumed 46% yield) |

| Sodium metal | Reducing Agent | 22.99 | Excess | 30.0 g (5x dioxime weight) |

| Absolute Ethanol | Solvent / Proton Source | 46.07 | - | 300 mL |

| 5 M HCl in Dioxane | Salt-forming Agent | 36.46 | 2.5 | 25 mL |

Step-by-Step Experimental Protocol

Phase 1: Hydroxylaminolysis (Ring Opening)

Causality Check: A 3-fold excess of hydroxylamine hydrochloride is critical. It not only acts as the nucleophile for the ring opening but also buffers the reaction, driving the thermodynamic equilibrium toward the open-chain dioxime and compensating for thermal decomposition during the prolonged reflux[6].

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.11 g (0.1 mol) of 2-methylpyrrole in 100 mL of 96% ethanol.

-

Addition: Add 20.8 g (0.3 mol) of hydroxylamine hydrochloride to the solution.

-

Reflux: Heat the mixture under reflux with continuous stirring for 48 hours.

-

Filtration: Cool the reaction mixture to room temperature. Filter the suspension to remove insoluble inorganic salts. Wash the filter cake thoroughly with 20 mL of hot ethanol to ensure complete recovery of the product.

-

Concentration: Pool the filtrate and washings, and evaporate to dryness in vacuo.

-

Purification: Dissolve the crude residue in a minimal amount of benzene/hexane and crystallize. Alternatively, purify via silica gel column chromatography using 15% absolute ethanol in benzene as the eluent.

Phase 2: Reduction of Dioxime

Causality Check: Oximes require robust reducing conditions. Dissolving-metal reduction (Sodium in absolute ethanol) provides a single-electron transfer mechanism that efficiently reduces the C=N bonds to primary amines without cleaving the aliphatic C-C backbone or causing over-reduction to secondary amines[6]. Absolute ethanol must be used to prevent the explosive reaction of sodium with water.

-

Dissolution: Dissolve the purified pentane-1,4-dione dioxime (approx. 6.0 g) in a 50-fold volume (approx. 300 mL) of absolute ethanol in a 3-neck flask equipped with a reflux condenser and inert gas (N2) inlet.

-

Reduction: Heat the solution to a gentle reflux. Carefully add 30 g of sodium metal (cut into small pieces) portion-wise over 1 hour.

-

Completion: Continue refluxing for an additional 4 hours until all sodium metal is completely consumed and dissolved.

-

Quenching & Extraction: Cool the reaction to 0 °C. Carefully quench any trace unreacted sodium by adding 10 mL of methanol. Acidify the mixture to pH 2 using concentrated aqueous HCl (this traps the volatile free diamine in the aqueous phase). Evaporate the ethanol in vacuo.

-

Free Base Isolation: Basify the remaining aqueous layer to pH > 12 using 50% NaOH. Extract the free pentane-1,4-diamine into dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4.

Phase 3: Dihydrochloride Salt Formation

Causality Check: Free diamines are highly susceptible to atmospheric CO2 (forming carbamates) and oxidation. Precipitating the compound as a dihydrochloride salt using anhydrous HCl in dioxane prevents the hygroscopic salt from "oiling out," ensuring a high-purity crystalline solid[7].

-

Filtration: Filter the dried dichloromethane solution containing the free base into a clean, dry Erlenmeyer flask.

-

Precipitation: Cool the solution in an ice bath (0–5 °C). Dropwise, add 25 mL of 5 M HCl in dioxane under continuous stirring. A white crystalline precipitate will form immediately.

-

Collection: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen atmosphere using a Büchner funnel.

-

Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 20 mL). Dry the product under high vacuum at 40 °C for 12 hours to yield the target pentane-1,4-diamine dihydrochloride.

Analytical Validation Data

To ensure the protocol has functioned as a self-validating system, verify the final product against the standard physicochemical properties outlined in Table 2.

Table 2: Analytical Specifications of the Target API

| Parameter | Expected Result | Reference |

| Appearance | White to off-white crystalline powder | [4] |

| Molecular Formula | C5H14N2 · 2HCl | [4] |

| Formula Weight | 175.09 g/mol | [4] |

| Melting Point | 168 – 169 °C | [4] |

| Solubility | Highly soluble in water; insoluble in ether | [4] |

| Overall Yield | ~35 - 45% (from 2-methylpyrrole) | [6] |

References

Sources

- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10913800B2 - Anti-transferrin receptor antibodies and uses thereof - Google Patents [patents.google.com]

- 3. 591-77-5|Pentane-1,4-diamine|BLD Pharm [bldpharm.com]

- 4. pentane-1,4-diamine dihydrochloride | 89789-67-3 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. beilstein-journals.org [beilstein-journals.org]

Advanced Protocols for Polyamide Synthesis Utilizing Pentane-1,4-Diamine Dihydrochloride

Introduction & Mechanistic Insights

The transition toward sustainable, high-performance polymers has accelerated the development of novel aliphatic polyamides (bio-PAs) derived from renewable biomass feedstocks[1]. While linear diamines like 1,5-pentanediamine (cadaverine) and 1,6-hexanediamine are industry standards for highly crystalline plastics, pentane-1,4-diamine introduces a critical structural variation: an asymmetric methyl branch.

The Role of Asymmetry: When pentane-1,4-diamine is polymerized with dicarboxylic acids (e.g., adipic or sebacic acid), the pendant methyl group disrupts the highly ordered, intermolecular hydrogen-bonding arrays typical of linear polyamides. This steric hindrance suppresses crystallization, yielding polymers with significantly lower melting temperatures (

Why use the Dihydrochloride Salt?